molecular formula C10H16F3N3 B11740785 butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740785
M. Wt: 235.25 g/mol
InChI Key: DMSTZTSSMNEKBW-UHFFFAOYSA-N
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Description

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The trifluoromethyl group is introduced via a radical trifluoromethylation reaction . The final step involves the alkylation of the pyrazole with butylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the butylamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Uniqueness

Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a trifluoromethyl group and a butylamine side chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-3-4-5-14-6-8-7-16(2)15-9(8)10(11,12)13/h7,14H,3-6H2,1-2H3

InChI Key

DMSTZTSSMNEKBW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1C(F)(F)F)C

Origin of Product

United States

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